molecular formula C15H27N3O2 B12916385 N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide CAS No. 62347-64-2

N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide

Cat. No.: B12916385
CAS No.: 62347-64-2
M. Wt: 281.39 g/mol
InChI Key: OXXVHHCMFFHTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its hexyl groups enhance its lipophilicity, making it more suitable for certain applications compared to other oxadiazole derivatives .

Properties

CAS No.

62347-64-2

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

N-hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide

InChI

InChI=1S/C15H27N3O2/c1-4-6-8-10-12-18(14(19)11-9-7-5-2)15-17-16-13(3)20-15/h4-12H2,1-3H3

InChI Key

OXXVHHCMFFHTRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=NN=C(O1)C)C(=O)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.